REACTION_CXSMILES
|
C(OC(C1C(C=O)=NNC=1)=O)C.[N+:13]([C:16]1[C:17]([CH2:27][OH:28])=[N:18][N:19]([CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][O:22]2)[CH:20]=1)([O-:15])=[O:14]>[O-2].[Mn+4].[O-2].CC(C)=O>[N+:13]([C:16]1[C:17]([CH:27]=[O:28])=[N:18][N:19]([CH:21]2[CH2:26][CH2:25][CH2:24][CH2:23][O:22]2)[CH:20]=1)([O-:15])=[O:14] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NNC1)C=O
|
Name
|
|
Quantity
|
663 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NN(C1)C1OCCCC1)CO
|
Name
|
( ii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[Mn+4].[O-2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at 65° C. for 2 hours
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
eluting with a mixture of pentane and ethyl acetate (70:30, v/v), there
|
Type
|
CUSTOM
|
Details
|
was prepared 4-nitro-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-3-carbaldehyde (191 mg) as a pale yellow oil
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C(=NN(C1)C1OCCCC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |